Lipophilicity Tuning via 5-Propylsulfanyl vs. 5-Methylthio Substitution
The replacement of the methylthio group with a propylsulfanyl substituent at the 5-position of the 1,3,4-thiadiazole ring increases computed lipophilicity by approximately 0.7 logP units. The target compound has a PubChem-computed XLogP3-AA of 3.2 [1], whereas the methylthio analog (2,6-dimethoxy-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide, CAS 391875-81-3) has a computed XLogP3-AA of approximately 2.5, based on a difference of one methylene unit (–CH₂–) in the alkylthio chain [2]. This difference is consistent with the known π-value contribution of ~0.5 per methylene in aliphatic chains.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (PubChem computed) |
| Comparator Or Baseline | 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide: XLogP3-AA ≈ 2.5 (estimated) |
| Quantified Difference | Δ ≈ +0.7 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target engagement for intracellular or membrane-embedded targets, but may also reduce aqueous solubility; this physicochemical differentiation is critical for selecting the appropriate analog for a given assay or formulation.
- [1] PubChem. (2025). Compound Summary for CID 4523795: 2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 2,6-dimethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 391875-81-3). National Center for Biotechnology Information. View Source
